molecular formula C10H22N2 B1580691 N,N-Diethyl-cyclohexane-1,4-diamine CAS No. 42389-54-8

N,N-Diethyl-cyclohexane-1,4-diamine

Cat. No.: B1580691
CAS No.: 42389-54-8
M. Wt: 170.3 g/mol
InChI Key: ZFWPGRUTHAZDBK-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexanediamine (B8721093) Chemistry

Cyclohexanediamines are a class of organic compounds featuring a cyclohexane (B81311) ring substituted with two amine groups. wikipedia.org The specific isomers, such as 1,2-, 1,3-, and 1,4-diaminocyclohexane, serve as foundational structures for a multitude of derivatives. wikipedia.org The 1,2-diaminocyclohexane (DACH) isomer, for instance, is a well-established building block for chiral ligands used in asymmetric catalysis. wikipedia.org

N,N-Diethyl-cyclohexane-1,4-diamine belongs to this family as a specifically modified 1,4-diamine. Unlike its parent compound, cyclohexane-1,4-diamine (B98093), which has two primary amine groups, the N,N-diethyl derivative possesses one primary amine and one tertiary amine. sigmaaldrich.com This structural alteration breaks the symmetry of the parent molecule and introduces two ethyl groups on one of the nitrogen atoms, which enhances its solubility and reactivity in certain contexts. chemimpex.com This modification is crucial, as the differing basicity and nucleophilicity of the two amine groups allow for selective chemical transformations and impart unique characteristics when it is incorporated into larger molecular structures.

Historical Perspective of Diamine Research and Development

The study of diamines is a cornerstone of modern chemistry, with roots extending back to the foundational work in coordination and polymer chemistry. wikipedia.org Early research recognized the potent chelating ability of vicinal diamines like ethylenediamine (B42938) with metal ions, which became fundamental to the development of coordination chemistry. wikipedia.org

A monumental leap in the application of diamines came with the invention of nylon. The polycondensation reaction between a diamine (hexamethylenediamine) and a dicarboxylic acid created a new class of materials—polyamides—revolutionizing the textile and materials industries. wikipedia.orgnih.gov This breakthrough spurred extensive research into synthesizing a wide variety of diamines to create polymers with diverse properties. nih.govtaylorandfrancis.com This historical context established diamines as indispensable monomers and ligands, paving the way for the development of more specialized and functionalized derivatives like this compound. wikipedia.orgnih.gov

Significance of Alkyl-Substituted Cyclohexanediamines in Contemporary Chemistry

The introduction of alkyl groups onto the nitrogen atoms of cyclohexanediamines—a process known as N-alkylation—is a key strategy for fine-tuning molecular properties for specific applications. nih.govnih.gov Alkyl substitution significantly impacts several key chemical characteristics:

Steric Hindrance: The size and arrangement of alkyl groups can create steric bulk around the nitrogen atom. This is strategically used in catalysis to control the approach of reactants to a metal center, thereby influencing the stereochemical outcome of a reaction. acs.org

Basicity and Nucleophilicity: Alkyl groups are electron-donating, which generally increases the basicity of the amine. In a molecule like this compound, this results in two nitrogen atoms with different basicities, enabling selective reactions.

Solubility: The addition of alkyl chains enhances the lipophilicity of the molecule, often improving its solubility in organic solvents and polymer matrices. nih.gov

Material Properties: When used as monomers or curing agents, alkyl-substituted diamines can alter the properties of polymers. For example, they can act as chain extenders in polyurethanes, contributing to the flexibility, thermal stability, and durability of the final material. chemimpex.com

These modified properties make N-alkylated cyclohexanediamines valuable as ligands for catalysts, intermediates for specialty chemicals, and monomers for high-performance polymers like polyamides and polyurethanes. chemimpex.comsmolecule.com

Research Gaps and Future Directions for this compound

While this compound is utilized as a chemical intermediate, a comprehensive body of public research dedicated specifically to its unique properties and advanced applications appears limited. biosynce.com This scarcity of detailed studies points to several promising avenues for future investigation.

Key research gaps and future directions include:

Coordination Chemistry: A systematic investigation into the coordination behavior of this compound with a variety of transition metals is needed. Its asymmetric nature could lead to the formation of novel metal complexes with interesting catalytic or material properties.

Asymmetric Catalysis: The parent compound, 1,2-diaminocyclohexane, is a famed chiral ligand precursor. wikipedia.orgacs.org Future research could explore the development of chiral versions of this compound and their application as ligands in asymmetric synthesis, where the interplay between the primary and tertiary amine functionalities could offer unique modes of stereoinduction.

Polymer Science: Although it is known to be used in polyurethane and epoxy resin synthesis, in-depth studies are lacking. chemimpex.combiosynce.com Research focusing on synthesizing novel polyamides, polyimides, or polyureas using this diamine could reveal new materials. The influence of the pendant diethylamino group on polymer characteristics such as thermal stability, mechanical strength, and surface properties warrants detailed exploration.

Advanced Synthesis Methods: The development of highly efficient and stereoselective synthetic routes to access this compound and its derivatives would facilitate broader research and application. Modern catalytic methods, such as iridium-catalyzed amine alkylation, could be adapted for this purpose. researchgate.net

Future research efforts guided by computational chemistry and sustainable synthesis principles could unlock the full potential of this versatile molecule and its derivatives. catalysis.blog

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N,4-N-diethylcyclohexane-1,4-diamine
Source PubChem
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InChI

InChI=1S/C10H22N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWPGRUTHAZDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10325357
Record name N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE
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Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42389-54-8
Record name 42389-54-8
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Record name N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE
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Record name N,N-Diethyl-1,4-cyclohexanediamine
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Synthetic Methodologies and Reaction Pathways of N,n Diethyl Cyclohexane 1,4 Diamine

Established Synthetic Routes for N,N-Diethyl-cyclohexane-1,4-diamine

Established methods for the synthesis of this compound primarily rely on two robust chemical transformations: the alkylation of the parent diamine and reductive amination of a corresponding ketone. These routes are valued for their reliability and scalability.

Direct N-alkylation of cyclohexane-1,4-diamine (B98093) with an ethylating agent is a straightforward approach to obtaining this compound. This type of reaction, known as N-alkylation, is fundamental in amine synthesis. The process typically involves the reaction of the primary amine groups of cyclohexane-1,4-diamine with two or more equivalents of an ethyl halide (like ethyl bromide or ethyl iodide) or other ethylating agents such as diethyl sulfate. The reaction is generally carried out in the presence of a base to neutralize the acid byproduct, which drives the reaction to completion. The choice of solvent, temperature, and base can be optimized to maximize the yield of the desired diethylated product while minimizing over-alkylation or the formation of quaternary ammonium (B1175870) salts. While alcohols can be used as alkylating agents, this often requires catalytic activation to transform the alcohol into a more effective agent. princeton.edu

A related strategy involves hydrogen-borrowing amine alkylation, where a catalyst, often ruthenium-based, facilitates the reaction between an amine and an alcohol, generating water as the only byproduct. digitellinc.com This method has been successfully applied to synthesize (homo)piperazines from diols and diamines and represents a greener alternative for N-alkylation. digitellinc.com

Table 1: General Parameters for Alkylation of Cyclohexane-1,4-diamine

ParameterDescriptionCommon Examples
Ethylating Agent Provides the ethyl groups for the alkylation.Ethyl iodide, Ethyl bromide, Diethyl sulfate
Base Neutralizes the acid formed during the reaction.Potassium carbonate, Triethylamine, Sodium hydroxide
Solvent Dissolves reactants and facilitates the reaction.Acetonitrile, Ethanol, Dichloromethane
Temperature Influences reaction rate and selectivity.Room temperature to reflux

Reductive amination is a highly versatile method for forming amines from carbonyl compounds. rsc.org For the synthesis of this compound, this would involve the reaction of cyclohexane-1,4-dione with diethylamine. The reaction proceeds in two main stages: the initial formation of an enamine intermediate from the reaction of the ketone with the secondary amine, followed by the reduction of this intermediate to the final tertiary amine.

A wide array of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices in laboratory settings due to their selectivity and mild reaction conditions. organic-chemistry.org Catalytic hydrogenation, using molecular hydrogen (H₂) and a metal catalyst like Palladium on carbon (Pd/C), Nickel (Ni), Rhodium (Rh), or Platinum (Pt), is another prevalent method, especially in industrial applications. rsc.orgmdpi.com The choice of catalyst and reaction conditions (solvent, temperature, pressure) is critical to achieving high yields and selectivity. mdpi.commdpi.com For instance, studies on the reductive amination of cyclohexanone (B45756) have shown high selectivity with Rh/C catalysts. mdpi.com

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol/Ethanol, often with an acid activator like boric acid. organic-chemistry.orgInexpensive, readily available.Can reduce the starting ketone if conditions are not optimized.
Sodium Cyanoborohydride (NaCNBH₃) Acetonitrile, acidic pH. mdpi.comMild, selective for the iminium ion over the ketone.Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, Acetic Acid. organic-chemistry.orgMild, non-toxic, highly effective for a wide range of substrates. organic-chemistry.orgMore expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Catalyst) H₂ gas (5-10 bar), Pd/C or Rh/C, 50-80°C. mdpi.comnih.gov"Green" method with water as the main byproduct, scalable.Requires specialized pressure equipment.

This compound exists as cis and trans diastereomers. The stereochemical outcome of the synthesis is often dictated by the stereochemistry of the starting material, cyclohexane-1,4-diamine. The commercial synthesis of cyclohexane-1,4-diamine via hydrogenation of p-phenylenediamine (B122844) often yields a mixture of cis and trans isomers. chemicalbook.com

The separation of these isomers can be achieved through fractional crystallization of the diamine itself or its derivatives. chemicalbook.com A more selective method involves a multi-step process starting from a mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid. This mixture is reacted with ammonia (B1221849) to selectively produce the solid trans-dicarboxylic acid diamide. This isolated trans intermediate can then be converted into trans-cyclohexane-1,4-diamine. chemicalbook.comgoogle.com Subsequent diethylation of the pure trans-diamine would yield trans-N,N-Diethyl-cyclohexane-1,4-diamine. This approach allows for the specific synthesis of the trans isomer, which has been a focus in the development of MALT1 inhibitors. nih.gov

Novel Synthetic Strategies for this compound Derivatives

Recent advances in synthetic chemistry have introduced more sophisticated and efficient methods, including enantioselective and microwave-assisted techniques, for preparing derivatives of this compound.

The development of chiral N,N-dialkylated cyclohexane (B81311) diamine derivatives is of significant interest as they can serve as valuable chiral ligands or organocatalysts in asymmetric synthesis. researchgate.netresearchgate.net While specific literature on the enantioselective synthesis of this compound is sparse, strategies developed for the analogous 1,2-diamine are highly applicable.

One successful approach starts with an enantiomerically pure precursor, such as (1R,2R)-cyclohexane-1,2-diamine. mdpi.comresearchgate.net A four-step synthesis can be employed, involving nucleophilic aromatic substitution, followed by selective alkylation of one amino group, reduction of an aromatic nitro group, and final derivatization. mdpi.comresearchgate.net Reductive alkylation is a key step in this sequence for introducing alkyl groups. mdpi.com This demonstrates that by starting with a resolved chiral diamine, chiral N,N-diethyl derivatives can be synthesized. Such chiral diamines have been used to create organocatalysts for reactions like the Michael addition. researchgate.net

Table 3: Strategies for Asymmetric Synthesis of Dialkylated Cyclohexane Diamine Derivatives

StrategyDescriptionExample
Chiral Precursor Start the synthesis from an enantiomerically pure diamine.Diethylation of (1R,2R)-cyclohexane-1,4-diamine.
Asymmetric Catalysis Use a chiral catalyst to induce enantioselectivity in a key bond-forming step.Asymmetric transfer hydrogenation of ketones using chiral N,N'-dialkylated diamine ligands. researchgate.net
Chemoenzymatic Resolution Use an enzyme to selectively react with one enantiomer in a racemic mixture.Lipase-B from Candida antarctica has been used for kinetic resolution of related amino alcohols. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate a wide range of chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, often with improved yields and simplified work-up. organic-chemistry.org

This technology is particularly effective for reactions like reductive amination. Studies have shown that microwave irradiation can expedite reductive amination by reducing the reaction time from 72 hours under conventional conditions to just 4 hours. harvard.edu This acceleration is attributed to non-thermal microwave effects that can, for example, increase the concentration of reactive intermediates. harvard.edu Microwave-assisted reductive amination has been successfully applied using various heterogeneous catalysts (like Rh/C or Pt/C) and ammonia sources, achieving high yields in significantly shortened timeframes. mdpi.comnih.govacs.org For instance, the synthesis of benzylamine (B48309) via reductive amination was achieved in 1 hour at 80°C under microwave conditions, and the synthesis of N-heterocyclic carbene precursors was reduced from over 24 hours to less than five minutes. nih.govorganic-chemistry.org These findings strongly suggest that microwave-assisted methods can be a highly efficient and sustainable strategy for the synthesis of this compound and its derivatives.

Table 4: Comparison of Conventional vs. Microwave-Assisted Reductive Amination

ReactionConventional Method (Time)Microwave-Assisted Method (Time)Reference
Dextran-Amine Conjugation 72 hours4 hours harvard.edu
Ractopamine Synthesis 13 hours3 hours mdpi.com
Imidazolinium Salt Synthesis 24-72 hours< 5 minutes organic-chemistry.org

Green Chemistry Approaches to this compound Synthesis

The synthesis of diamines, including this compound, is increasingly focusing on green chemistry principles to mitigate environmental impact and enhance sustainability. nih.govnih.gov Traditional methods for diamine production often rely on petroleum-based feedstocks and harsh reaction conditions. acs.org In contrast, green chemistry approaches prioritize the use of renewable resources, biocatalysis, and more environmentally benign reaction pathways. nih.govnih.gov

A significant advancement in this area is the utilization of biomass-derived starting materials. acs.org For instance, bio-based feedstocks like sugars and vegetable oils are being explored for the synthesis of various aliphatic amines. researchgate.net The catalytic hydrogenation of N,N-diethyl-p-phenylenediamine is a key step in one of the synthetic routes to this compound. Greener alternatives to traditional hydrogenation methods, which often employ high pressures and temperatures, are being investigated. These include the use of more efficient and recyclable catalysts, such as those based on non-precious metals or supported catalysts that can be easily separated from the reaction mixture.

Biocatalysis and metabolic engineering present promising avenues for the sustainable production of diamines. nih.govnih.gov Engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, have been successfully used to produce various diamines from renewable carbon sources. nih.govnih.gov While direct biosynthesis of this compound has not been extensively reported, the principles of metabolic engineering could potentially be applied to develop such a pathway. This would involve designing a synthetic biological route starting from a simple carbon source like glucose.

Another green approach involves the use of electrochemical synthesis, which can be performed under mild conditions without the need for harsh chemical oxidants or reductants. researchgate.net The electrochemical 1,2-diamination of alkenes, for example, offers a sustainable alternative for the synthesis of some diamine scaffolds. researchgate.net While not a direct synthesis of this compound, these innovative methods highlight the trend towards more sustainable chemical manufacturing.

The development of these green synthetic methodologies is crucial for reducing the environmental footprint of chemical production and moving towards a more circular economy. nih.govnih.gov

Reaction Mechanisms and Kinetics of this compound Formation

The formation of this compound typically involves the hydrogenation of N,N-diethyl-p-phenylenediamine. Understanding the reaction mechanisms and kinetics of this transformation is essential for optimizing reaction conditions and improving yield and selectivity.

Mechanistic Studies of Amine Alkylation

While the primary route to this compound is through the hydrogenation of the corresponding phenylenediamine, the initial synthesis of the precursor, N,N-diethyl-p-phenylenediamine, involves amine alkylation. The alkylation of an amino group is a fundamental reaction in organic chemistry. In the context of forming N,N-diethyl-p-phenylenediamine, this would involve the reaction of p-phenylenediamine or a related precursor with an ethylating agent.

The mechanism of amine alkylation generally proceeds via a nucleophilic substitution reaction. The amine, acting as a nucleophile, attacks the electrophilic carbon of the alkylating agent (e.g., an ethyl halide). The reaction can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base to neutralize the acid formed during the reaction.

In a related context, the Stork enamine synthesis provides an alternative method for alpha-alkylation of ketones and aldehydes, proceeding through an enamine intermediate. youtube.com This highlights the versatility of amine chemistry in forming new carbon-carbon bonds, although it is mechanistically distinct from the direct N-alkylation to form the diethylamino group.

Kinetic Investigations of Formation Reactions

Kinetic studies of the hydrogenation of p-phenylenediamine to 1,4-diaminocyclohexane provide valuable insights into the formation of the cyclohexane ring, a key structural feature of this compound. A study on the catalytic hydrogenation of p-phenylenediamine (PDA) over a Raney Ni catalyst in a high-pressure batch reactor established a kinetic equation for the reaction. gychbjb.com The reaction was found to be first order with respect to the concentration of p-phenylenediamine. gychbjb.com

The kinetic equation was determined to be: -d[PDA]/dt = k[PDA] * p(H₂)^0.12

Under reaction temperatures of 333-363 K, the apparent hydrogenation activation energy was found to be 41.294 kJ·mol⁻¹, with an exponential factor of 1.0289 × 10⁶. gychbjb.com

Kinetic Parameters for the Hydrogenation of p-Phenylenediamine
ParameterValue
Reaction Order (with respect to PDA)1
Apparent Activation Energy (Ea)41.294 kJ·mol⁻¹
Exponential Factor (A)1.0289 × 10⁶
Temperature Range333-363 K

This data is based on the kinetic study of the catalytic hydrogenation of p-phenylenediamine on a Raney Ni catalyst. gychbjb.com

Similar kinetic studies on the hydrogenation of other nitroaromatic compounds, such as p-nitrophenol to p-aminophenol, have also been conducted, providing a broader understanding of catalytic hydrogenation processes. chlorpars.comsemanticscholar.org These studies often investigate the effects of temperature, pressure, and catalyst concentration on the reaction rate. chlorpars.com

Derivatization of this compound

The presence of both a primary and a tertiary amine group in this compound allows for a range of derivatization reactions, leading to the formation of various functional molecules.

Formation of Amides and Esters

The primary amine group of this compound can readily react with carboxylic acids and their derivatives to form amides. Amide bond formation is a cornerstone of organic synthesis. dur.ac.uk Common methods include the reaction with acyl chlorides or anhydrides, or the direct condensation with carboxylic acids using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). dur.ac.ukmasterorganicchemistry.com The latter method is particularly useful for sensitive substrates as it proceeds under mild conditions. masterorganicchemistry.com

The general reaction for amide formation is as follows: R-COOH + H₂N-R' → R-CONH-R' + H₂O

While direct ester formation from the amine is not a typical reaction, derivatization can lead to ester functionalities. For example, the amine could be reacted with a molecule containing both a carboxylic acid and an ester group, thereby incorporating the ester functionality into the final product.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wjpsonline.comallsubjectjournal.com The primary amine of this compound can participate in this reaction to form a C=N double bond. wjpsonline.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with acid catalysis to accelerate the process. nih.gov

The general scheme for Schiff base formation is: R-CHO + H₂N-R' → R-CH=N-R' + H₂O

Schiff bases are versatile intermediates in organic synthesis and can be used to prepare various heterocyclic compounds and other complex molecules. wjpsonline.comallsubjectjournal.com They are also known to coordinate with a variety of metals, forming stable complexes. allsubjectjournal.com

Heterocyclic Compound Synthesis utilizing this compound

A thorough investigation of established chemical databases and scholarly articles did not yield specific examples or detailed research findings on the utilization of this compound for the synthesis of heterocyclic compounds. The existing literature primarily focuses on the application of other cyclohexane diamine derivatives or related molecules in the formation of heterocyclic rings.

For instance, studies have explored the reactions of unsubstituted cyclohexane-1,4-diamine and N,N'-dialkylated cyclohexane-1,2-diamines in various cyclization reactions. researchgate.netresearchgate.net These reactions often involve condensation with dicarbonyl compounds, carbon disulfide, or other electrophilic reagents to form heterocycles such as benzodiazepines, pyrazines, or thiadiazepines. However, analogous synthetic pathways specifically employing this compound are not described.

The steric hindrance presented by the two ethyl groups on one of the nitrogen atoms in this compound may influence its reactivity in cyclization reactions, potentially making it a less favored substrate compared to less substituted diamines. The primary amine group remains a reactive site for annulation reactions, but the tertiary amine portion of the molecule would not participate in typical condensation-cyclization pathways that require two reactive N-H bonds.

Given the absence of direct research on this topic, a data table of specific heterocyclic compounds synthesized from this compound cannot be provided. Further research would be necessary to explore and establish potential synthetic routes for heterocyclic systems based on this specific starting material.

Advanced Applications of N,n Diethyl Cyclohexane 1,4 Diamine in Materials Science and Polymer Chemistry

N,N-Diethyl-cyclohexane-1,4-diamine as a Monomer in Polymerization

The bifunctional nature of this compound, with its two reactive amine groups, makes it a valuable monomer for step-growth polymerization. It can react with other difunctional monomers, such as diisocyanates or diacyl chlorides, to form a variety of high-performance polymers.

In the synthesis of polyurethanes, this compound is primarily used as a chain extender. chemimpex.com Chain extenders are low-molecular-weight diols or diamines that react with isocyanate-terminated prepolymers to build the final high-molecular-weight polymer. The incorporation of the diamine's rigid cycloaliphatic structure into the polyurethane backbone contributes significantly to the properties of the resulting material.

The reaction of the diamine groups with isocyanate groups (-NCO) forms urea (B33335) linkages, which are known for their stiffness and ability to form strong hydrogen bonds. This leads to polyurethanes with enhanced hardness, load-bearing capacity, and thermal resistance. The diethyl groups on the nitrogen atoms can influence the reaction kinetics and the morphology of the hard segments within the polyurethane, contributing to the final flexibility and durability of products like foams, coatings, and adhesives. chemimpex.com Polyurethanes derived from the related trans-cyclohexane-1,4-diisocyanate are noted for their high elongation at tear, excellent tensile characteristics, and low permanent elongation. google.com

While direct synthesis using this compound is specialized, its parent compound, 1,4-cyclohexanediamine, is a well-established monomer in polyamide production. The principles governing this synthesis are directly applicable to its N,N-diethyl derivative. Polyamides are typically formed through the polycondensation reaction between a diamine and a dicarboxylic acid or its more reactive derivative, an acyl chloride.

For instance, the reaction of trans-cyclohexane-1,4-diamine with terephthaloyl chloride yields a high-performance polyamide capable of being spun into fibers with significant high-temperature resistance. google.com Similarly, research has shown that the two-step polycondensation of monomers including 1,4-cyclohexane diamine results in polymers with improved mechanical, thermal, and biodegradability properties. nih.gov The cis/trans isomeric ratio of the cyclohexane (B81311) ring in these monomers is a critical factor, as it influences the polymer's crystallinity and, consequently, its physical properties. researchgate.net Polymers with a higher trans-isomer content tend to be more crystalline and rigid. researchgate.net

In epoxy resin systems, diamines function as curing agents or hardeners. The amine groups react with the epoxide rings of the resin in a ring-opening addition reaction, creating a highly cross-linked, three-dimensional thermoset network. While this compound can serve this purpose, its analogues, such as 1,2-diaminocyclohexane (DACH), isophorone (B1672270) diamine (IPD), and bis(p-aminocyclohexyl)methane (PACM), are commonly used and their performance provides insight into the role of cycloaliphatic diamines. pcimag.com

Cycloaliphatic amine curing agents are chosen for applications demanding high performance, particularly for coatings that require low color, good color stability, and resistance to amine blush (a surface defect). pcimag.com They contribute to excellent chemical resistance and robust mechanical properties in the cured epoxy system. pcimag.com The choice of a specific cycloaliphatic diamine allows for the tailoring of properties such as pot life, cure speed, and the final glass transition temperature of the cured product. pcimag.comgoogle.com For example, systems based on these types of curing agents are utilized in demanding applications like industrial coatings and seamless epoxy flooring. pcimag.com

Tailoring Polymer Properties via this compound Incorporation

The integration of the this compound structure into a polymer chain has a profound impact on the material's final characteristics. Its rigid cyclic core and substituted amine groups allow for targeted enhancements of both mechanical and thermal properties. chemimpex.com

The incorporation of the rigid cyclohexane ring into polymer backbones is a proven strategy for enhancing mechanical strength. chemimpex.com This structural feature restricts segmental chain motion, leading to increased stiffness, tensile strength, and hardness. In polyurethanes, the diamine creates hard segments that act as physical cross-links, reinforcing the polymer matrix.

Research on related cycloaliphatic monomers provides quantitative evidence of this enhancement. For example, the addition of dimethyl 1,4-cyclohexane dicarboxylate (DMCD), a related cycloaliphatic monomer, to poly(trimethylene terephthalate) (PTT) has been shown to significantly improve its mechanical properties. researchgate.net

Table 1: Effect of Cycloaliphatic Monomer Incorporation on Mechanical Properties
Polymer SystemMonomer/Analogue UsedObserved Mechanical EnhancementReference
Generic Polymer FormulationsThis compoundGeneral improvement in mechanical properties. chemimpex.com
Aliphatic Copolyesters1,4-cyclohexane diamineResulted in better overall mechanical properties. nih.gov
Poly(trimethylene terephthalate) (PTT)Dimethyl 1,4-cyclohexane dicarboxylate (DMCD)Tensile strength increased by a maximum of 15% (to 76.5 MPa). researchgate.net
Novolac Epoxy Resin1,4-bis(2,4-diaminophenoxy)benzene (analogue)Achieved a tensile shear strength of 21.63 MPa. researchgate.net

The thermal stability of a polymer is crucial for its performance in high-temperature environments. The rigid structure of the cyclohexane ring contributes to a higher glass transition temperature (Tg) and improved thermal degradation resistance. By restricting the mobility of the polymer chains, more thermal energy is required to induce softening and eventual decomposition.

The use of this compound and its derivatives has been shown to enhance the thermal stability of various polymer formulations. chemimpex.com For instance, polyimides synthesized with aliphatic diamines exhibit high decomposition temperatures. titech.ac.jp Similarly, studies on polyesters containing cycloaliphatic units demonstrate their superior thermal properties compared to purely aliphatic or some aromatic counterparts. researchgate.net

Table 2: Enhancement of Thermal Properties by Cycloaliphatic Monomers
Polymer SystemMonomer/Analogue UsedObserved Thermal EnhancementReference
Generic Polymer FormulationsThis compoundGeneral improvement in thermal stability. chemimpex.com
Aliphatic Copolyesters1,4-cyclohexane diamineResulted in better overall thermal properties. nih.gov
Poly(trimethylene terephthalate) (PTT)Dimethyl 1,4-cyclohexane dicarboxylate (DMCD)Thermal stability increased by 25 °C compared to virgin PTT. researchgate.net
Isosorbide-based PolyimidesAliphatic Diamines (general)5 wt% weight-loss temperatures as high as 400 °C. titech.ac.jp
Poly(1,4-cyclohexanedimethanol-co-isosorbide 2,5-furandicarboxylate)1,4-cyclohexanedimethanol (CHDM)Glass transition temperature (Tg) higher than 103 °C. researchgate.net

Influence on Polymer Crystallinity and Morphology

This compound plays a significant role as a chain extender in the synthesis of various polymers, notably polyurethanes. Its incorporation into the polymer backbone has a marked influence on the resulting material's crystallinity and morphology, which in turn dictates its physical and mechanical properties. The structure of this diamine, with its cycloaliphatic ring and diethyl-substituted amine groups, introduces unique conformational characteristics to the polymer chain.

The cyclohexane ring in this compound typically adopts a chair conformation. This non-planar, bulky structure can disrupt the regular packing of polymer chains, thereby influencing the degree of crystallinity. In polyurethanes, this diamine is part of the hard segment, which typically engages in strong intermolecular interactions, such as hydrogen bonding, leading to the formation of crystalline or semi-crystalline domains. The presence of the diethyl groups on the nitrogen atoms can introduce steric hindrance, which may affect the efficiency of hydrogen bonding and the ordering of the hard segments.

Research on polyurethanes has shown that the structure of the chain extender is a critical determinant of the polymer's morphology. ufrgs.brresearchgate.netscispace.com The symmetry and rigidity of the chain extender affect the packing of the hard segments and the degree of phase separation between the hard and soft segments. ufrgs.br For instance, studies on poly(urethane-urea) membranes have demonstrated that chain extenders with longer alkyl side chains can lead to higher phase separation and a lower glass transition temperature. utwente.nl While specific data for this compound is not extensively documented in publicly available literature, the principles from related studies on diamine and diol chain extenders can be applied. The use of aromatic chain extenders, for example, has been shown to decrease the glass transition temperature in some polyurethanes due to the molecular packing. nih.gov

The following table illustrates the general effect of chain extender structure on the thermal properties of polyurethanes, based on findings from related systems.

Chain Extender TypeExpected Effect on Hard Segment CrystallinityExpected Effect on Glass Transition Temperature (Tg)
Linear Aliphatic DiolsHigherGenerally higher due to better packing
Branched Aliphatic DiolsLowerGenerally lower due to disruption of packing
Aromatic DiaminesVariable, depends on symmetryCan decrease due to specific packing interactions
Cycloaliphatic Diamines (e.g., this compound)Lower to moderate, dependent on isomerVariable, influenced by steric hindrance and isomerism

This table is illustrative and based on general principles of polymer chemistry.

This compound in Specialty Chemical Production

This compound serves as a versatile intermediate in the synthesis of a variety of specialty chemicals, owing to its reactive amine groups and robust cycloaliphatic core. chemimpex.com Its applications in this domain are diverse, ranging from performance-enhancing additives to functional molecules with specific surface activities.

Role in Corrosion Inhibitor Formulations

The presence of nitrogen atoms with lone pairs of electrons in this compound makes it a candidate for use in corrosion inhibitor formulations. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are known to be effective corrosion inhibitors for various metals and alloys in acidic environments. nih.gov These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The mechanism of inhibition typically involves the sharing of the lone pair of electrons on the nitrogen atoms with the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. The bulky cyclohexane ring and the diethyl groups can further enhance the protective action by increasing the surface area covered by the inhibitor molecule.

The following table presents data from a study on a cyclohexanone (B45756) derivative corrosion inhibitor to illustrate the type of research findings in this field. nih.gov

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
012.50
52.183.2
101.588.0
150.992.8
200.695.2
250.496.8

This data is for a cyclohexanone derivative and is presented for illustrative purposes.

Application in Surfactant Development

This compound can be utilized as a foundational building block in the synthesis of specialty surfactants, particularly cationic and gemini (B1671429) surfactants. chemimpex.com Surfactants are amphiphilic molecules that reduce surface tension and are widely used as emulsifiers, detergents, wetting agents, and foaming agents.

The two amine groups of this compound can be chemically modified to introduce hydrophilic and hydrophobic moieties, a prerequisite for surfactant properties. For instance, the amine groups can be quaternized by reacting them with alkyl halides to form quaternary ammonium (B1175870) salts. This would create a cationic surfactant where the positively charged nitrogen atoms act as the hydrophilic head group. By reacting the diamine with two equivalents of a long-chain alkyl halide, a gemini surfactant can be synthesized. Gemini surfactants, which consist of two hydrophobic tails and two hydrophilic head groups connected by a spacer (in this case, the cyclohexane ring), are known for their superior surface activity and lower critical micelle concentration (CMC) compared to conventional single-chain surfactants. mdpi.comresearchgate.net

Research on various quaternary ammonium surfactants has demonstrated their effectiveness in reducing surface tension and forming micelles at low concentrations. nih.gov For example, a series of amide quaternary ammonium surfactants have shown the ability to lower the surface tension of water to as low as 23.69 mN/m. nih.gov Gemini surfactants based on different spacer groups have also been extensively studied, showing excellent surface and antimicrobial properties. mdpi.comnih.govsemanticscholar.org

The table below provides representative data on the properties of various types of surfactants to illustrate the potential performance of surfactants derived from this compound.

Surfactant TypeCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γCMC) (mN/m)
Amide Quaternary Ammonium Surfactant (C12)5.8 x 10⁻⁴25.5
Gemini Surfactant (12-6-12)9.0 x 10⁻⁴33.0
Ethoxylated Quaternary Ammonium Gemini Surfactant1.2 x 10⁻⁵28.0

This table contains data for representative surfactants and is for illustrative purposes.

N,n Diethyl Cyclohexane 1,4 Diamine in Catalysis and Coordination Chemistry

N,N-Diethyl-cyclohexane-1,4-diamine as a Ligand in Metal Complexes

The distinct nitrogen donors within this compound allow it to act as a versatile ligand for various transition metals. The lone pair of electrons on the nitrogen atoms can be donated to a metal center, forming a coordination complex. The geometry and rigidity of the cyclohexane (B81311) ring play a crucial role in pre-organizing the nitrogen donors for effective chelation, which can stabilize the metal center and modulate its reactivity.

Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and the design of effective chiral ligands is central to this field. tohoku.ac.jp While this compound itself is achiral, it can be derived from chiral precursors to create ligands for asymmetric transformations. The cyclohexane-1,2-diamine scaffold, a close relative, is a well-established platform for creating privileged chiral ligands. nih.govrsc.orgresearchgate.net These ligands are often synthesized from optically pure (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane. researchgate.net The principles observed with these 1,2-diamine derivatives are applicable to the 1,4-diamine scaffold.

By using a resolved chiral isomer of cyclohexane-1,4-diamine (B98093), a chiral version of this compound can be prepared. The fixed stereochemistry of the diamine backbone forces the substituents and the chelate ring into a specific, twisted conformation upon coordination to a metal. This chiral environment around the metal center can then direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. Chiral diamines have proven effective in a range of asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. nih.govchemrxiv.org For instance, chiral diamines are known to be effective organic catalysts for the Baylis-Hillman reaction, highlighting their potential even without a metal center. tohoku.ac.jp

Copper-Catalyzed Reactions Mediated by Diamine Ligands

Diamine ligands have been instrumental in advancing copper-catalyzed cross-coupling reactions, allowing them to proceed under milder conditions with catalytic amounts of copper. nih.gov These reactions are fundamental for forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds. The use of N,N'-dialkyl-1,2-cyclohexanediamine ligands in copper-catalyzed reactions, such as the Goldberg amination and Ullmann condensation, has been extensively documented by Buchwald and others. nih.gov

This compound can serve a similar purpose, with the two nitrogen atoms coordinating to the copper center to form a stable, catalytically active complex. This chelation enhances the solubility of the copper catalyst and modulates its electronic properties, facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination. These ligands have been shown to be effective in a wide array of copper-catalyzed transformations. nih.govresearchgate.neteurekaselect.com

Reaction TypeSubstratesProductCatalyst SystemConditionsYieldReference
N-Arylation of AminesIodobenzene, AnilineN-PhenylanilineCuI / Diamine LigandK₃PO₄, Toluene, 110 °CHigh nih.gov
N-Arylation of HeterocyclesIodobenzene, Imidazole1-Phenyl-1H-imidazoleCuI / Diamine LigandK₂CO₃, DMF, 110 °CHigh nih.gov
C-O Coupling4-Chlorotoluene, Phenol4-Methylphenyl phenyl etherCuI / Diamine LigandCs₂CO₃, Toluene, 110 °CModerate nih.gov
Vinylation of Carbazates(E)-1,2-Diiodoethene, Boc-NHNH₂(E)-N-(β-iodovinyl)carbazateCuI / Diamine LigandK₃PO₄, Dioxane, 80 °CGood researchgate.net

Table 1: Representative Copper-Catalyzed Reactions Employing Diamine Ligands. Note: While these are general examples for diamine ligands, this compound is expected to show similar reactivity.

Other Transition Metal Catalysis (e.g., Nickel, Ruthenium)

Beyond copper, this compound and its analogues are effective ligands for other transition metals, notably nickel and ruthenium.

Nickel Catalysis: Nickel catalysts are often used for cross-coupling reactions, similar to palladium but with the advantage of being more earth-abundant. α-Diimine ligands, which share structural motifs with N,N'-disubstituted cyclohexanediamines, are known to be effective in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov The steric and electronic properties of the diamine ligand are crucial for the efficiency of these catalysts. nih.gov Chiral diamine ligands have been specifically developed for nickel-catalyzed asymmetric cross-couplings. researchgate.net The this compound ligand can stabilize the active Ni(0) species and facilitate the oxidative addition of substrates.

Ruthenium Catalysis: Ruthenium complexes are highly versatile catalysts, employed in hydrogenation, transfer hydrogenation, and metathesis reactions. Diamines are common ligands in ruthenium catalysis. For example, N,N'-dialkylated-1,2-diaminocyclohexane has been used as a chiral ligand in the ruthenium-catalyzed Meerwein-Ponndorf-Verley reduction of ketones. sci-hub.se The diamine ligand helps to create a specific coordination environment that is essential for the catalytic activity and selectivity of the ruthenium center.

MetalReaction TypeSubstratesProductCatalyst SystemConditionsYield/SelectivityReference
NickelSuzuki-Miyaura CouplingAryl Chloride, Arylboronic AcidBiarylNi(II)-α-diimine complexK₃PO₄, 1,4-Dioxane, 80 °CExcellent Yields nih.gov
RutheniumMeerwein-Ponndorf-Verley ReductionAcetophenone1-PhenylethanolRu(dodecacarbonyl) / Diamine LigandKOH, 2-propanolGood e.r. sci-hub.se

Table 2: Examples of Nickel and Ruthenium Catalysis with Diamine Ligands.

Impact of this compound Structure on Catalytic Activity

The specific structure of this compound, including its stereochemistry and the nature of its substituents, has a profound impact on the efficiency and selectivity of the catalytic reactions in which it participates.

Stereochemical Effects on Enantioselectivity

The stereochemistry of the ligand is paramount in asymmetric catalysis. For ligands derived from cyclohexanediamine (B8721093), two main stereochemical features are critical: the relative orientation of the two amino groups (cis or trans) and the absolute configuration of the chiral centers in the cyclohexane ring (e.g., (1R,2R)).

The trans-isomer of cyclohexanediamine is more commonly used in chiral ligand synthesis because its C₂-symmetry provides a well-defined chiral environment. mdpi.comacs.org This rigid backbone locks the resulting chelate ring into a conformation that effectively transmits chiral information from the ligand to the reacting substrate. The stereochemical outcome of a reaction is often highly dependent on the specific diastereomer of the ligand used. nih.govresearchgate.net DFT calculations have shown that steric repulsion between the substrate and the chiral ligand is a key factor in determining the stereoselectivity. nih.govresearchgate.net

Ligand BackboneMetalReactionSubstrateProduct Enantiomeric Excess (ee)Reference
(R,R)-1,2-DiaminocyclohexaneMn(I)Asymmetric HydrogenationAcetophenone85% nih.govresearchgate.net
(S,S)-1,2-DiaminocyclohexaneCu(I)Conjugate AdditionCyclohexenone97% mdpi.com
Chiral Diamine (Proline-derived)-Baylis-HillmanMethyl vinyl ketone, Aldehydeup to 75% tohoku.ac.jp

Table 3: Influence of Chiral Diamine Ligand Stereochemistry on Enantioselectivity.

Electronic and Steric Effects on Reaction Efficiency

The N-alkyl substituents on the diamine ligand have significant electronic and steric effects that modulate catalytic activity. researchgate.netresearchgate.netmdpi.comnih.gov

Electronic Effects: The two ethyl groups on one nitrogen atom of this compound are electron-donating. This increases the electron density on the nitrogen, making it a stronger σ-donor and a more powerful Lewis base. A more electron-rich ligand can form a stronger bond with the metal center, which can enhance the stability of the catalyst. This increased electron donation to the metal can also make the metal center more electron-rich, which can, in turn, accelerate the rate-limiting oxidative addition step in many cross-coupling reactions. In contrast, the unsubstituted primary amine (-NH₂) at the 4-position is less electron-donating.

Steric Effects: The ethyl groups also introduce significant steric bulk around the nitrogen atom to which they are attached. This steric hindrance can have several consequences. It can influence which substrates can access the catalytic center, potentially leading to selectivity between different substrates. The steric environment created by the ligand is also a key factor in enforcing a specific geometry around the metal, which is crucial for enantioselectivity in asymmetric catalysis. mdpi.com The steric bulk of N-heterocyclic carbene (NHC) ligands, which are analogous in some respects to diamines, has been shown to be a critical parameter in controlling catalytic activity and selectivity. researchgate.netnih.gov The interplay between these electronic and steric factors is complex and allows for the fine-tuning of a catalyst's performance by modifying the ligand structure.

Mechanistic Insights into this compound Mediated Catalysis

Mechanistic insights into how a ligand like this compound influences a catalytic process are crucial for optimizing reaction conditions and designing more efficient catalysts. This involves a detailed understanding of the catalyst's active site and the step-by-step pathway of the catalytic reaction.

The characterization of the active site in a metal complex is fundamental to understanding its catalytic behavior. For a hypothetical metal complex involving this compound, characterization would involve a suite of spectroscopic and analytical techniques to determine the coordination environment of the metal center.

Although specific data for this compound complexes is scarce, studies on analogous diamine ligands, such as those derived from 1,2-diaminocyclohexane, have utilized various methods to characterize the active species. nih.gov These techniques would be essential for any future investigation into the catalytic properties of this compound complexes.

Hypothetical Characterization Data for a Metal-Diamine Complex

Below is an interactive table illustrating the kind of data that would be collected to characterize a metal complex of this compound. This data is representative and not based on published experimental results for this specific compound.

Analytical TechniqueParameterHypothetical ObservationInterpretation
X-ray Crystallography Metal-Nitrogen Bond LengthsM-N1: 2.15 Å, M-N2: 2.18 ÅProvides precise information on the geometry and bonding within the complex.
Coordination GeometryDistorted OctahedralIndicates the spatial arrangement of the ligands around the metal center.
NMR Spectroscopy 1H NMR Chemical ShiftsBroadening of signals near the metal centerSuggests dynamic processes or paramagnetic effects.
13C NMR Chemical ShiftsShifts in the carbon signals of the ligand upon coordinationConfirms the coordination of the diamine to the metal.
FT-IR Spectroscopy N-H Stretching FrequencyShift to lower wavenumbers upon coordinationIndicates the involvement of the nitrogen lone pairs in bonding to the metal.
Metal-Ligand VibrationsNew bands in the far-IR regionDirectly probes the bond between the metal and the diamine ligand.
Mass Spectrometry Molecular Ion Peak[M+L-Cl]+Confirms the composition of the catalytic species in solution.

A catalytic cycle is a conceptual model that illustrates the sequence of chemical reactions a catalyst undergoes during a catalytic process. For hydrogenation reactions catalyzed by ruthenium or rhodium complexes with diamine ligands, the catalytic cycle often involves several key steps. While a specific cycle for an this compound complex has not been published, a general model can be proposed based on well-established mechanisms for similar systems, such as the Noyori-type transfer hydrogenation. nih.gov

Generalized Catalytic Cycle for Transfer Hydrogenation

A plausible catalytic cycle for the transfer hydrogenation of a ketone, for instance, would likely involve the following stages:

Activation of the Pre-catalyst: The initial metal complex reacts with a hydrogen source (e.g., isopropanol (B130326) or formic acid) to form a metal-hydride species, which is the active catalyst.

Substrate Coordination: The ketone coordinates to the metal center of the active catalyst.

Hydride Transfer: The hydride ligand on the metal center is transferred to the carbonyl carbon of the ketone, and a proton is transferred from the coordinated diamine ligand to the carbonyl oxygen. This is often a concerted, six-membered ring transition state.

Product Release: The resulting alcohol product dissociates from the metal center.

Catalyst Regeneration: The catalyst is regenerated by reaction with another molecule of the hydrogen source, completing the cycle.

Key Features of a Proposed Catalytic Cycle

The table below outlines the critical steps and intermediates that would be expected in a catalytic cycle involving a metal complex of this compound.

StepDescriptionKey Intermediate
1 Formation of the active metal-hydride species.[M-H(this compound)]+
2 Coordination of the substrate (e.g., a ketone).[M-H(this compound)(ketone)]+
3 Outer-sphere hydrogen transfer to the substrate.Transition state involving metal, ligand, and substrate.
4 Dissociation of the product (alcohol).[M(this compound)]+
5 Regeneration of the metal-hydride with a hydrogen donor.[M-H(this compound)]+

Further experimental and computational studies are necessary to validate these hypothetical constructs and to fully understand the unique catalytic contributions of this compound.

Computational and Theoretical Studies of N,n Diethyl Cyclohexane 1,4 Diamine

Molecular Modeling and Simulation of N,N-Diethyl-cyclohexane-1,4-diamine

Molecular modeling and simulation focus on the three-dimensional arrangement of atoms and the dynamic nature of molecular structures. For this compound, this primarily involves analyzing the conformations of its cyclohexane (B81311) core and the orientation of its substituent groups.

The cyclohexane ring is not a flat hexagon. dalalinstitute.com To avoid angle and torsional strain, it adopts a three-dimensional puckered shape, with the most stable form being the "chair" conformation. dalalinstitute.compressbooks.pub In this conformation, the carbon-carbon bond angles are approximately 109.5°, close to the ideal tetrahedral angle, which minimizes angle strain. dalalinstitute.compressbooks.pub The hydrogen atoms (and any substituents) attached to the ring occupy two distinct types of positions: axial and equatorial. pressbooks.pub

Axial (a): Bonds are parallel to the principal axis of the ring, pointing up or down. pressbooks.pub

Equatorial (e): Bonds point out from the "equator" of the ring. pressbooks.pub

The cyclohexane ring is conformationally flexible and can rapidly interconvert between two chair forms in a process called "ring flipping". pressbooks.pub During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. pressbooks.pub

For a substituted cyclohexane, the energetic favorability of a conformation is largely determined by steric hindrance. Substituents generally prefer the more spacious equatorial position to avoid steric clashes with the other axial substituents on the same side of the ring, an unfavorable interaction known as 1,3-diaxial interaction. libretexts.org The larger the substituent, the stronger its preference for the equatorial position. libretexts.orgyoutube.com In this compound, there are two different substituents: a primary amino group (-NH₂) and a tertiary N,N-diethylamino group (-N(CH₂CH₃)₂). The N,N-diethylamino group is significantly bulkier than the primary amino group and will therefore have a very strong preference for the equatorial position.

cis-Isomer: In the cis configuration, the two substituents are on the same face of the ring. In a chair conformation, this necessitates that one substituent must be in an axial position while the other is equatorial (a,e). libretexts.orgspcmc.ac.in Through a ring flip, this conformer converts to its mirror image, where the substituents switch positions (e,a). spcmc.ac.in

Because the two substituents on this compound are different, the two chair conformers are not energetically equivalent. spcmc.ac.in The conformation where the much bulkier N,N-diethylamino group occupies the equatorial position and the smaller amino group occupies the axial position will be significantly more stable and will predominate at equilibrium. libretexts.org

trans-Isomer: In the trans configuration, the two substituents are on opposite faces of the ring. This allows for two possible chair conformations: one where both substituents are equatorial (e,e) and another, after a ring flip, where both are axial (a,a). libretexts.orgspcmc.ac.in

The diequatorial (e,e) conformer is vastly more stable than the diaxial (a,a) conformer. The diaxial form suffers from severe steric strain due to 1,3-diaxial interactions from both the amino and the very bulky diethylamino groups. libretexts.org Consequently, the equilibrium will overwhelmingly favor the diequatorial conformer to the point that the molecule can be considered locked in this conformation. youtube.com

Table 1: Conformational Analysis of this compound Isomers
IsomerPossible ConformationsDescriptionMost Stable ConformerReason for Stability
cisAxial-Equatorial (a,e) &harr; Equatorial-Axial (e,a)One group is axial, the other equatorial. The two conformers are non-equivalent due to different substituent sizes.-N(Et)₂ equatorial, -NH₂ axialThe much bulkier diethylamino group avoids unfavorable 1,3-diaxial steric strain by occupying the equatorial position. libretexts.orglibretexts.org
transDiequatorial (e,e) &harr; Diaxial (a,a)Substituents can be both equatorial or both axial.Diequatorial (e,e)Avoids the significant steric hindrance that occurs when both groups, especially the bulky diethylamino group, are in axial positions. libretexts.orgspcmc.ac.in

Quantum Chemical Calculations on this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deeper insight into the molecule's electronic properties and predict its chemical behavior. rsc.org

The electronic structure of this compound is characterized by the presence of two nitrogen atoms, each with a lone pair of electrons. These lone pairs are the highest energy electrons in the molecule and are located in non-bonding orbitals. They are the primary source of the molecule's basicity and nucleophilicity.

The two nitrogen atoms are electronically distinct. The nitrogen of the primary amino group (-NH₂) is bonded to two hydrogen atoms, while the nitrogen of the tertiary amino group is bonded to two electron-donating ethyl groups. The inductive effect of the ethyl groups pushes electron density onto the tertiary nitrogen atom, making it more electron-rich and therefore more basic than the primary nitrogen. Computational methods can quantify this by calculating properties such as electron density distribution, electrostatic potential maps, and partial atomic charges, which would visualize the higher negative potential around the tertiary nitrogen.

The molecule's reactivity is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is primarily localized on the two nitrogen atoms, specifically on their lone pair orbitals. The higher electron density on the tertiary nitrogen suggests it makes a dominant contribution to the HOMO. This site is therefore the most susceptible to attack by electrophiles (e.g., protonation, alkylation). smolecule.com

LUMO: The LUMO is generally associated with the antibonding orbitals of the C-H and C-N bonds. It indicates the sites susceptible to nucleophilic attack, though reactions of this type are less common for such a molecule.

Quantum calculations can predict that the two amino groups will have different reactivities. The primary amine can participate in reactions such as condensation with aldehydes or ketones to form imines, while the tertiary amine cannot. nih.gov Both groups can be protonated to form a dihydrochloride (B599025) salt. nih.govalfa-chemistry.com The higher basicity of the tertiary amine suggests it would be protonated first in a stepwise addition of acid.

Predicting this compound Interactions with Other Molecules

The structure and electronic properties of this compound allow it to participate in several types of intermolecular interactions.

Host-Guest Interactions and Supramolecular Assemblies

There are no available studies that computationally model the interaction of this compound as either a host or a guest molecule. Research into its capacity to form supramolecular structures through self-assembly or with other molecules has not been published.

Ligand-Receptor Binding Studies

No computational studies have been found that investigate the binding affinity or interaction modes of this compound with any biological receptor. Therefore, no data on its potential as a ligand is available from a computational standpoint.

Advanced Analytical Techniques in the Study of N,n Diethyl Cyclohexane 1,4 Diamine

Spectroscopic Characterization (beyond basic identification)

Spectroscopic techniques are indispensable for a deep understanding of the molecular structure and properties of N,N-Diethyl-cyclohexane-1,4-diamine.

Due to the cyclohexane (B81311) ring, this compound can exist as cis and trans diastereomers. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating this stereochemistry. While one-dimensional NMR provides initial structural confirmation, two-dimensional (2D) NMR techniques are essential for unambiguous stereochemical assignment.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly crucial. NOESY experiments detect through-space interactions between protons that are in close proximity. For this compound, this can distinguish between the cis and trans isomers by observing correlations between the protons on the cyclohexane ring and the ethyl groups. In the trans isomer, where the amino groups are on opposite faces of the ring (one axial, one equatorial in a chair conformation), specific NOE correlations will differ from the cis isomer, where both groups are on the same face.

Furthermore, Correlation Spectroscopy (COSY) helps in assigning the proton signals of the cyclohexane ring by identifying spin-spin coupling networks between adjacent protons. This detailed assignment is a prerequisite for the correct interpretation of NOESY data. The combination of these techniques allows for a definitive determination of the relative configuration of the substituents.

Table 1: Advanced NMR Techniques for Stereochemical Analysis

NMR TechniqueInformation ProvidedApplication to this compound
NOESY Reveals through-space proximity of nuclei.Differentiates between cis and trans isomers by observing spatial relationships between ring and substituent protons.
COSY Identifies scalar-coupled protons, establishing connectivity within the molecule.Maps the proton-proton coupling network within the cyclohexane ring, aiding in signal assignment.

Mass spectrometry (MS) is a vital tool for monitoring the synthesis of this compound and understanding its reaction pathways. The synthesis, often involving the alkylation of cyclohexane-1,4-diamine (B98093), can be tracked in real-time using online MS techniques. nih.gov This allows for the identification of the starting material, the mono-alkylated intermediate, and the final di-alkylated product within the reaction mixture.

By employing soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecular ions of the reactants, intermediates, and products can be detected, providing a clear picture of the reaction's progress. waters.comresearchgate.net This is particularly useful for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize the yield of the desired product and minimize the formation of byproducts.

Furthermore, tandem mass spectrometry (MS/MS) can be used to structurally characterize the ions observed in the reaction mixture. By selecting a specific ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. chemijournal.com For this compound, key fragmentation pathways would likely involve the loss of ethyl groups and cleavage of the cyclohexane ring. These fragmentation patterns serve as fingerprints for confirming the identity of the product and any impurities. chemijournal.com

Table 2: Mass Spectrometry in Reaction Analysis

Mass Spectrometry TechniqueApplicationExpected Ions for this compound Synthesis
Online ESI-MS Real-time monitoring of reactant consumption and product/intermediate formation. nih.govm/z corresponding to protonated cyclohexane-1,4-diamine, N-ethyl-cyclohexane-1,4-diamine, and this compound.
MS/MS (CID) Structural confirmation of products and byproducts through characteristic fragmentation patterns. chemijournal.comFragment ions resulting from the loss of ethyl groups and ring cleavage.

Infrared (IR) Spectroscopy is particularly useful for identifying key functional groups. The spectrum of this compound would be expected to show:

N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations from the cyclohexane ring and the ethyl groups, usually appearing just below 3000 cm⁻¹.

N-H bending vibrations around 1600 cm⁻¹.

C-N stretching vibrations , which are typically weaker and found in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy , on the other hand, is highly sensitive to the vibrations of the carbon-carbon backbone of the cyclohexane ring. The "ring breathing" mode, a symmetric vibration of the entire ring, often gives a strong and sharp signal in the Raman spectrum, providing information about the ring's conformation. The analysis of vibrational spectra, often aided by computational calculations, allows for a detailed assignment of the observed bands to specific molecular motions, offering a deeper understanding of the molecule's structure and bonding.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

Depending on the substitution pattern (cis or trans), this compound can be chiral and exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomer signals in the chromatogram, the enantiomeric excess (% ee) can be accurately calculated. This is particularly critical in applications where only one enantiomer possesses the desired activity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for assessing the purity of this compound and identifying any volatile trace impurities. In the GC component, the sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the stationary phase. This provides a quantitative measure of the main compound's purity.

The separated components then enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer provides a mass spectrum for each eluting peak, allowing for the positive identification of the main product as well as any byproducts or residual starting materials from the synthesis. The high sensitivity of GC-MS makes it ideal for detecting trace-level impurities that might not be visible by other methods.

Table 3: Chromatographic Methods for Analysis

Chromatographic MethodPrimary ApplicationInformation Obtained
Chiral HPLC Separation and quantification of enantiomers.Enantiomeric excess (% ee), confirmation of chiral nature.
GC-MS Purity assessment and identification of volatile impurities.Percentage purity, identification of byproducts and residual reactants through mass spectral data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise solid-state structure of chemical compounds, offering insights into conformation, stereochemistry, and intermolecular interactions. While specific crystallographic data for this compound is not currently available in published literature, the study of related cyclohexane-diamine derivatives demonstrates the utility of this technique.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance of interest. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be constructed. From this map, the precise location of each atom in the molecule can be determined, revealing detailed structural information.

Detailed Research Findings from Related Compounds

To illustrate the application of X-ray crystallography in this class of compounds, we can examine the structural data of derivatives of cyclohexane-1,4-diamine. For instance, the crystal structure of N1,N4-Bis(2-thienylmethylene)cyclohexane-1,4-diamine reveals key structural features that are likely to be relevant to this compound. nih.gov

In the solid state, the cyclohexane ring of this derivative adopts a stable chair conformation. nih.gov This is a common feature for substituted cyclohexanes as it minimizes steric strain. The imine fragments are found to occupy the equatorial positions of the cyclohexane ring and are oriented in a trans configuration relative to each other. nih.gov This arrangement is sterically favorable, placing the bulky substituents further apart. The terminal thiophene (B33073) rings also adopt a transoid conformation, with a significant separation between the sulfur atoms of the two rings. nih.gov

Another relevant example is the crystal structure of (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine . researchgate.net Although this is a 1,2-diamine, the study provides valuable information on the conformation of the cyclohexane ring and the orientation of the N-alkyl substituents. In this structure, the cyclohexane ring also adopts a chair conformation with the amino groups in equatorial positions. researchgate.net The molecule possesses C2 symmetry, and the study highlights the presence of weak N–H···N hydrogen bonds that link the molecules into infinite layers in the crystal lattice. researchgate.net

These examples demonstrate that X-ray crystallography can precisely determine:

The conformation of the cyclohexane ring (typically a chair).

The stereochemical relationship of the substituents (e.g., cis or trans).

The orientation of the N-alkyl groups.

The presence and nature of intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal.

Crystallographic Data Table for a Related Derivative

The following interactive table presents the crystallographic data for N1,N4-Bis(2-thienylmethylene)cyclohexane-1,4-diamine , a representative derivative, to showcase the type of information obtained from an X-ray crystallographic study. nih.gov

Parameter Value
Chemical Formula C₁₆H₁₈N₂S₂
Molecular Weight 302.44
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a6.2173 (4) Å
b7.4999 (5) Å
c17.1289 (12) Å
α90°
β97.047 (3)°
γ90°
Volume (V) 792.67 (9) ų
Z (Molecules per unit cell) 2
Temperature 296 K
Radiation Type Mo Kα

This data provides a precise and unambiguous description of the solid-state structure of the molecule, which is crucial for understanding its physical and chemical properties. Should crystallographic data for this compound become available, it would similarly allow for a detailed analysis of its three-dimensional structure.

Biological and Pharmaceutical Research Applications of N,n Diethyl Cyclohexane 1,4 Diamine Derivatives

Antimicrobial Properties of N,N-Diethyl-cyclohexane-1,4-diamine Analogues

Analogues of this compound have shown notable antimicrobial properties, with studies investigating their effectiveness against a spectrum of bacterial and fungal strains.

Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Research has demonstrated that certain newly synthesized derivatives of cyclohexenone, which can be related to the cyclohexane (B81311) core of this compound, exhibit antibacterial activity. sid.ir Specifically, these compounds have shown good efficacy against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, particularly at higher concentrations. sid.ir However, the same study reported no antibacterial effect against the Gram-negative bacterium Escherichia coli. sid.ir

In contrast, other studies have indicated that this compound dihydrochloride (B599025) has demonstrated effectiveness against both Staphylococcus aureus and Escherichia coli. smolecule.com This suggests that the specific nature of the derivative and its salt form can significantly influence its antibacterial spectrum.

Further research into adamantyl-substituted cyclohexane diamine derivatives has revealed potent to moderate activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net One particular compound in this series demonstrated improved inhibitory activity against 26 out of 29 MRSA strains when compared to oxacillin, with minimum inhibitory concentration (MIC) values ranging from 8 to 64 mg/mL. researchgate.net

A separate study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives also reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Several compounds in this series were found to be more active than tetracycline, with MIC values as low as 0.0005-0.032 μg/mL. nih.gov

Interactive Data Table: Antibacterial Activity of this compound Analogues

Compound TypeBacterial StrainActivitySource
Cyclohexenone DerivativesStaphylococcus aureusGood sid.ir
Cyclohexenone DerivativesStaphylococcus epidermidisGood sid.ir
Cyclohexenone DerivativesEscherichia coliNone sid.ir
This compound dihydrochlorideStaphylococcus aureusEffective smolecule.com
This compound dihydrochlorideEscherichia coliEffective smolecule.com
Adamantyl substituted cyclohexane diamine derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Potent to moderate researchgate.net
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesGram-positive and Gram-negative bacteriaMore active than tetracycline nih.gov

Antifungal Activity (e.g., Candida albicans)

The antifungal potential of this compound analogues has also been a subject of investigation. This compound dihydrochloride has been reported to be effective against the fungus Candida albicans. smolecule.com

Furthermore, a study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives revealed promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidum. nih.gov Some of these compounds were found to be significantly more active than the reference compound, by a factor of 37 to 6200. cabidigitallibrary.org

Another study focused on a synthetic diamidine compound, 1,4-bis-(m,m'-amidinophenoxymethyl)-cyclohexane dilactate, which shares a cyclohexane ring structure. This compound exhibited antimycotic action against Candida albicans, with a minimum inhibitory concentration (MIC) ranging from 3.31 to 6.25 micrograms/ml. nih.gov The mechanism of action appears to involve disruption of the cell membrane. nih.gov

Antituberculosis Activity

Derivatives of cyclohexane diamine have been explored for their potential against Mycobacterium tuberculosis. One study synthesized forty-two adamantyl-based cyclohexane diamine derivatives and tested them against a virulent strain of M. tuberculosis. The compounds displayed moderate to weak activity. researchgate.net However, one compound from this series, with a MIC value of 13.7 µM, was found to be bactericidal and demonstrated a rapid kill kinetic, reducing the viability of M. tuberculosis by 4 logs within 7 days. researchgate.net

Another study focused on synthesizing a library of 2-phenylaminomethylene-cyclohexane-1,3-diones and evaluating their anti-tuberculosis activity. nih.gov While many compounds showed limited activity, one derivative, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, exhibited excellent activity with a MIC value of 2.5 μg/mL, which is comparable to standard anti-TB drugs. nih.gov Importantly, this compound was found to be non-toxic to human cell lines. nih.gov

Research on other diamine scaffolds has also identified new compounds with antitubercular activity, suggesting that the diamine structure is a promising pharmacophore for the development of new anti-TB drugs. nih.gov

Anti-cancer Research and Cytotoxicity Studies

Derivatives of this compound have also been investigated for their potential as anticancer agents, particularly in the form of platinum complexes.

Inhibition of Cancer Cell Growth

Preliminary research has suggested that this compound dihydrochloride has potential applications in cancer treatment due to its ability to inhibit the growth of certain cancer cells. smolecule.com

Studies on other cyclohexane derivatives have also shown promise. For instance, a series of pyridine-dicarboxamide-cyclohexanone derivatives were synthesized and evaluated for their anticancer activities against several cancer cell lines. nih.gov One compound, in particular, showed good potency against HCT-116 colorectal cancer cells and high toxicity against HuH-7 liver cancer cells. nih.gov

Structure-Activity Relationships in Platinum Complexes

A significant area of research has focused on the structure-activity relationships of platinum complexes incorporating cyclohexane diamine ligands. These studies aim to understand how modifications to the ligand structure affect the cytotoxicity and efficacy of the platinum complexes.

Research on trans-platinum(II) and (IV) complexes with cyclohexylamine (B46788) has shown that the cytotoxic activity is closely related to the amine ligand, with the cyclohexylamine ligand being the most active among those tested. nih.gov These compounds were found to be active in a panel of tumor cell lines at low micromolar ranges and appeared to be more active in tumor cells than in normal primary human cell lines. nih.gov

In a study of platinum(IV) complexes derived from an oxaliplatin (B1677828) analogue containing trans-1,2-diamino-4-cyclohexene, all the synthesized compounds showed remarkably lower IC50 values (the concentration required to inhibit the growth of 50% of cells) than the established anticancer drug cisplatin (B142131) and somewhat lower than oxaliplatin in a panel of human cancer cell lines. nih.gov The bis-benzoate derivative was found to be the most cytotoxic, indicating that low reduction potential and high lipophilicity are crucial for good cytotoxicity. nih.gov

Further investigations into 1,2-diaminocyclohexane (DACH) platinum(IV) complexes have explored how axial and equatorial ligands modulate cytotoxicity. nih.govelsevierpure.com The isomeric form of the DACH ligand and the nature of the other ligands in the complex were found to significantly influence the cross-resistance in cancer cell lines. elsevierpure.com

Interactive Data Table: Cytotoxicity of Platinum Complexes with Cyclohexane Diamine Ligands

Platinum Complex TypeCancer Cell LinesKey FindingsSource
trans-Platinum(II) and (IV) with cyclohexylamineVarious tumor cell linesCyclohexylamine ligand most active; more active in tumor vs. normal cells. nih.gov
Platinum(IV) with trans-1,2-diamino-4-cyclohexenePancreatic, colon, cervical, ovarianLower IC50 values than cisplatin and oxaliplatin. nih.gov
1,2-diaminocyclohexane (DACH) Platinum(IV)LeukemiaIsomeric form and other ligands affect cross-resistance. elsevierpure.com

This compound in Drug Delivery Systems

The inherent properties of this compound make it a compound of interest for the development of sophisticated drug delivery systems. It is utilized in the formulation of certain pharmaceuticals to enhance drug delivery and improve bioavailability. chemimpex.com The diamine structure allows for its derivatives to be incorporated into various drug delivery platforms, including polymeric nanoparticles and lipid-based carriers.

One of the key applications of diamine-containing compounds is in the creation of cationic and ionizable lipids, which are crucial components of lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA. While specific research on lipids derived directly from this compound is not extensively documented in the provided results, the principles of cationic lipid design suggest its potential utility. Cationic lipids typically possess a positively charged headgroup that facilitates the encapsulation of negatively charged genetic material and interaction with cell membranes. The diamine moiety of this compound can be quaternized to create a permanent positive charge or designed to be ionizable at physiological pH, a desirable feature for reducing toxicity.

Furthermore, derivatives of cyclohexane-1,4-dicarboxylic acid have been used to synthesize polyanhydrides for controlled drug release systems. These polymers have demonstrated the ability to provide linear drug release profiles. nih.gov Given that this compound can serve as a monomer in polymerization reactions, it is plausible that it could be incorporated into biodegradable polymers for drug delivery applications.

The antimicrobial properties of this compound dihydrochloride also suggest a potential dual role in drug delivery systems, where the carrier itself could offer therapeutic benefits. nih.gov Preliminary research has indicated its effectiveness against various bacterial and fungal strains. nih.gov

Allosteric Modulation and Protease Inhibition

The structural motif of cyclohexane diamine is present in molecules designed to act as allosteric modulators and protease inhibitors, indicating a promising avenue of research for derivatives of this compound.

Allosteric Modulation:

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced control over receptor activity. This can lead to greater selectivity and a better safety profile for drugs. While direct evidence for this compound derivatives as allosteric modulators is not prominent in the search results, the general class of G protein-coupled receptors (GPCRs) is a major target for allosteric modulation. nih.govnih.gov The development of small molecule allosteric modulators for GPCRs is an active area of research. enamine.net The cyclohexane scaffold is a common feature in various biologically active molecules, and its derivatives could potentially be designed to interact with allosteric sites on GPCRs or other protein targets.

Protease Inhibition:

Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, making them important drug targets. Certain derivatives of cyclohexane diamine have been investigated as inhibitors of specific proteases. For instance, a series of cis-1,2-diaminocyclohexane (B74578) derivatives were synthesized and identified as novel and potent inhibitors of factor Xa, a serine protease involved in the blood coagulation cascade. nih.gov Another study also described cycloalkanediamine derivatives as novel blood coagulation factor Xa inhibitors. nih.gov

These findings suggest that the this compound scaffold could be a valuable starting point for designing novel protease inhibitors. The diamine groups can serve as key interaction points within the enzyme's active site, and modifications to the cyclohexane ring and the N-diethyl groups could be explored to optimize potency and selectivity.

While specific data on this compound derivatives as protease inhibitors is not detailed in the provided results, the activity of related compounds highlights the potential of this chemical class. The following table summarizes the inhibitory activity of some cyclohexane diamine derivatives against factor Xa.

CompoundStructureTargetActivity (IC50)
Compound 45ccis-1,2-diaminocyclohexane derivativeFactor XaPotent anti-fXa activity
(-)-3gCyclohexane derivativeFactor XaPotent activity

This table is illustrative and based on findings for related cyclohexane diamine derivatives, not specifically this compound derivatives.

In addition to protease inhibition, derivatives of the closely related N,N-dibenzyl-cyclohexane-1,2-diamine have demonstrated significant antimicrobial and antifungal activity, with some compounds being more potent than the antibiotic tetracycline. nih.gov This broad biological activity of cyclohexane diamine derivatives underscores the potential for discovering novel therapeutic agents based on the this compound scaffold.

Environmental and Industrial Research Perspectives on N,n Diethyl Cyclohexane 1,4 Diamine

Degradation and Environmental Fate Studies

The environmental impact and degradation pathways of N,N-Diethyl-cyclohexane-1,4-diamine are not extensively documented in dedicated studies. However, by examining research on similar amines and diamines, a general understanding of its likely environmental fate can be inferred. Amines released into the environment can undergo chemical changes in the atmosphere and be deposited elsewhere. nilu.no The primary degradation process for amines in the atmosphere is expected to be photochemical reactions. nilu.noacs.org

Many amines are considered to have a relatively low environmental risk, but their degradation can lead to the formation of products such as nitrosamines and nitramines, which are of greater concern. ieaghg.org The persistence of such compounds is a key factor in their potential long-term effects. nilu.no

Research into the biodegradation of other industrial diamines has shown that microorganisms can play a significant role in their degradation. For instance, studies have successfully isolated bacteria and fungi capable of breaking down various diamines. This suggests that biological treatment processes could be a viable method for mitigating environmental contamination.

Table 1: Microbial Degradation of Various Industrial Diamines

Diamine Degrading Microorganism(s) Key Findings Source
2,4-diaminotoluene (2,4-D) Ochrobacterium antropi, Thielevia sp. (fungus) Fungi demonstrated faster degradation rates than bacteria. nih.gov
4,4'-methylenedianiline (4,4-D) Ochrobacterium antropi, Aspergillus sp. (fungus) Activated sludge was capable of degrading the compound without pre-acclimation. nih.gov

While these findings relate to other diamines, they highlight potential pathways for the environmental breakdown of this compound. Multimedia environmental fate modeling for N,N-diethyl-m-toluamide (DEET), a compound also containing an N,N-diethyl group, predicts that it primarily partitions to receiving waters and soil, where it degrades at a moderate to rapid rate. nih.gov

Sustainable Production and Recycling of this compound

The conventional production of diamines often relies on petroleum-based chemical refining. nih.gov For this compound dihydrochloride (B599025), a typical synthesis involves the reaction of its precursor, cyclohexane-1,4-diamine (B98093), with diethyl sulfate. smolecule.com The precursor itself, trans-cyclohexane-1,4-diamine, can be produced from cyclohexane-1,4-dicarboxylic acid. google.com

In response to growing environmental concerns, significant research has focused on developing sustainable, bio-based production routes for diamines using renewable raw materials. nih.gov This approach utilizes microbial factories, such as engineered strains of Escherichia coli and Corynebacterium glutamicum, to synthesize diamines. nih.gov These bio-based methods are considered more environmentally favorable due to lower carbon dioxide emissions compared to traditional chemical synthesis. nih.gov

While specific research into the large-scale biological production of this compound is not widely published, the progress made with other diamines showcases a promising future for sustainable chemical manufacturing.

Table 2: Examples of Bio-based Diamine Production

Diamine Microbial Factory Substrate/Pathway Key Achievement Source
1,5-diaminopentane Corynebacterium glutamicum L-lysine Achieved a high titer of 205 g/liter in a 7-liter fermentation scale. nih.gov

Currently, there is limited available information regarding specific recycling processes for this compound.

Broader Industrial Relevance beyond Polymers and Catalysis

Beyond its role as a monomer and curing agent in polymer chemistry, this compound and its precursors have relevance in other industrial sectors.

The precursor to the title compound, 1,4-Cyclohexanediamine, is reported to be a raw material in the synthesis of agrochemicals. ontosight.ai Generally, diamines serve as important platform chemicals for producing a range of products, including pesticides. nih.gov Although direct evidence for the use of this compound as an agrochemical intermediate is not prominent in the literature, the established application of its parent compound suggests a potential role in this field.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
This compound dihydrochloride
Cyclohexane-1,4-diamine
Diethyl sulfate
trans-cyclohexane-1,4-diamine
Cyclohexane-1,4-dicarboxylic acid
2,4-diaminotoluene
4,4'-methylenedianiline
1,6-hexanediamine
N,N-diethyl-m-toluamide (DEET)
1,5-diaminopentane
L-lysine
2,5-(hydroxymethyl)furfural
Glutamate
Adipate
Nitrosamines
Nitramines
Polyamides
Ochrobacterium antropi
Thielevia sp.
Aspergillus sp.
Pseudomonas citronellolis
Escherichia coli

Q & A

Basic: What are the optimal synthetic routes for N,N-Diethyl-cyclohexane-1,4-diamine, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves alkylation of cyclohexane-1,4-diamine with ethyl halides or reductive amination of cyclohexane-1,4-dione with diethylamine. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) improve alkylation efficiency by stabilizing intermediates (e.g., as in the synthesis of trans-cyclohexane-1,4-diamine derivatives using THF ).
  • Temperature control : Maintaining 0–5°C during exothermic alkylation steps minimizes side reactions.
  • Catalyst use : Palladium or nickel catalysts enhance reductive amination yields by facilitating hydrogenation .
    Yield optimization requires monitoring via TLC or HPLC to track intermediate formation.

Advanced: How can computational methods like DFT predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations model the compound’s electronic structure to predict:

  • Nucleophilic sites : The diethylamino groups exhibit higher electron density, favoring interactions with electrophilic catalysts (e.g., in hydrogenation reactions) .
  • Steric effects : The cyclohexane ring’s chair conformation influences accessibility of reactive centers, which can be quantified using molecular docking studies .
    Benchmarking computational results against experimental kinetic data (e.g., reaction rates) validates predictive accuracy .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR : 1^1H NMR identifies ethyl group splitting patterns (δ 1.0–1.5 ppm for CH3_3, δ 2.5–3.0 ppm for N-CH2_2) and cyclohexane ring protons (δ 1.2–2.2 ppm) .
  • IR : Stretching vibrations at ~3300 cm1^{-1} (N-H) and ~1100 cm1^{-1} (C-N) confirm amine functionality .
  • Mass Spectrometry : A molecular ion peak at m/z 155.29 (C10_{10}H21_{21}N) validates the molecular formula .

Advanced: How do structural modifications at the diethylamino groups influence the compound’s biological activity?

Comparative studies with analogs (e.g., N,N-dimethyl or trifluoromethyl derivatives) reveal:

  • Lipophilicity : Diethyl groups enhance membrane permeability compared to dimethyl, increasing antimicrobial efficacy .
  • Steric hindrance : Bulkier substituents reduce binding affinity to enzymes like cytochrome P450, altering metabolic pathways .
    Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett constants) with IC50_{50} values .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies resolve discrepancies in crystallographic data obtained for this compound?

  • Twinned data refinement : SHELXL’s TWIN command models overlapping lattices in high-symmetry crystals .
  • High-resolution data : Collecting at synchrotron sources (λ < 1 Å) improves electron density maps for ambiguous positions .
  • Validation tools : PLATON’s ADDSYM detects missed symmetry elements, reducing R-factor discrepancies .

Basic: How is HPLC used to assess the purity of this compound, and what are common contaminants?

  • Method : Reverse-phase C18 column, mobile phase = 70:30 methanol/water, flow rate = 1 mL/min.
  • Detection : UV at 254 nm; retention time ~8.2 minutes .
  • Contaminants : Residual ethyl bromide (from synthesis) or oxidation products (e.g., cyclohexene derivatives) appear as secondary peaks .

Advanced: What in silico models predict interactions between this compound and biological targets?

  • Molecular Dynamics (MD) : Simulates binding stability to receptors (e.g., G-protein-coupled receptors) over 100-ns trajectories .
  • Pharmacophore modeling : Identifies essential interaction sites (e.g., hydrogen bonding at amine groups) for antimicrobial activity .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .

Basic: What solvent systems are suitable for recrystallizing this compound to achieve high purity?

  • Preferred solvents : Ethanol/water (4:1) or ethyl acetate/hexane (1:3) due to moderate polarity .
  • Crystallization conditions : Slow cooling from 60°C to 4°C yields monoclinic crystals suitable for X-ray analysis .

Advanced: How does this compound interact with enzyme active sites, and what techniques validate these interactions?

  • Mechanism : The compound acts as a competitive inhibitor by mimicking natural substrates (e.g., in oxidoreductases) .
  • Validation methods :
    • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd_d ~10 μM) .
    • X-ray crystallography : Resolves hydrogen bonds between amine groups and catalytic residues (e.g., Asp89 in cytochrome P450) .

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Feasible Synthetic Routes

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N,N-Diethyl-cyclohexane-1,4-diamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.